3-Ethyloxolane-3-carbaldehyde
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Overview
Description
3-Ethyloxolane-3-carbaldehyde is an organic compound characterized by a five-membered oxolane ring with an ethyl group and an aldehyde functional group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted diols with aldehydes in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of robust catalysts and optimized reaction parameters to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of light or catalysts.
Major Products:
Oxidation: 3-Ethyloxolane-3-carboxylic acid.
Reduction: 3-Ethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
2-Methyloxolane: Similar in structure but with a methyl group instead of an ethyl group.
3-Methyloxolane-3-carbaldehyde: Similar but with a methyl group instead of an ethyl group on the oxolane ring.
Uniqueness: 3-Ethyloxolane-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on the oxolane ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its methyl-substituted counterparts.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-ethyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(5-8)3-4-9-6-7/h5H,2-4,6H2,1H3 |
InChI Key |
HYVAOGCMFFDTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)C=O |
Origin of Product |
United States |
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